4-Bromo-3-hydroxybenzene-1-sulfonyl chloride
Description
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is a sulfonic acid derivative featuring a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at position 1, a hydroxyl (-OH) group at position 3, and a bromine atom at position 4. This compound’s structure confers unique reactivity, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions. The sulfonyl chloride group is highly reactive, making it valuable in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds . The hydroxyl group enhances solubility in polar solvents and may influence acidity (pKa ~8–10), while the bromine atom can participate in cross-coupling reactions or act as a directing group in further derivatization.
Properties
IUPAC Name |
4-bromo-3-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDJJMXGNZPDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-hydroxybenzene-1-sulfonyl chloride using bromine or a bromine-containing reagent under controlled conditions . The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of a proton to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of chlorosulfonic acid to introduce the sulfonyl chloride group, followed by bromination . This method offers advantages in terms of solubility and ease of separation of the sulfonyl chloride derivatives from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and the bromine atom can be involved in reduction reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation of the hydroxyl group would produce a ketone or aldehyde.
Scientific Research Applications
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an activating agent in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides.
Biology: The compound is employed in the protection of amines as 4-bromobenzenesulfonamides.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex molecules and in the modification of biomolecules.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The following table compares 4-bromo-3-hydroxybenzene-1-sulfonyl chloride with analogous sulfonyl halides and benzoyl chlorides:
Research and Industrial Relevance
The target compound’s unique substituent combination makes it valuable in:
- Pharmaceutical Synthesis : As a precursor to sulfonamide antibiotics or kinase inhibitors.
- Materials Science : Functionalization of polymers or metal-organic frameworks (MOFs) via sulfonate linkages.
- Cross-Coupling Reactions : Bromine can undergo Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
In contrast, 4-bromo-3-methylbenzene-1-sulfonyl fluoride is often used in click chemistry due to fluoride’s compatibility with specific catalytic systems .
Biological Activity
4-Bromo-3-hydroxybenzene-1-sulfonyl chloride (CAS No. 1261756-67-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which enables it to participate in various chemical reactions, particularly in the synthesis of bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is a derivative of phenolic sulfonamides, which are known for their diverse biological activities. The structure of this compound can be represented as follows:
This structure highlights the presence of a bromine atom, a hydroxyl group, and a sulfonyl chloride moiety, which contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as carbonic anhydrase (CA), which plays a significant role in various physiological processes including respiration and acid-base balance. Studies indicate that compounds similar to this compound exhibit IC50 values in the nanomolar range against CA IX, suggesting strong inhibitory effects .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines. For instance, it was observed that treatment with related sulfonamide compounds led to significant increases in apoptotic cell populations in MDA-MB-231 breast cancer cells .
- Antimicrobial Activity : Similar compounds have demonstrated notable antibacterial properties. A study highlighted that certain benzenesulfonamides exhibited significant inhibition against Staphylococcus aureus and other pathogenic bacteria .
Anticancer Activity
A recent study investigated the anticancer properties of various benzenesulfonamide derivatives, including those related to this compound. The findings revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cell lines such as K562 and U-251 .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| BS1 | K562 | 2.5 | 31.99 |
| BS4 | U-251 | 3.0 | 26.51 |
Antimicrobial Activity
Research has also focused on the antibacterial properties of related compounds. In one study, derivatives showed significant inhibition rates against bacterial strains at concentrations as low as 50 µg/mL:
| Compound | Bacterial Strain | Inhibition Rate (%) |
|---|---|---|
| Compound A | Staphylococcus aureus | 80.69 |
| Compound B | Klebsiella pneumoniae | 79.46 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable properties for drug development . However, further investigations are necessary to fully understand its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
